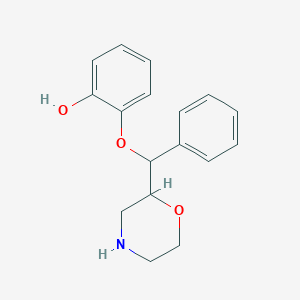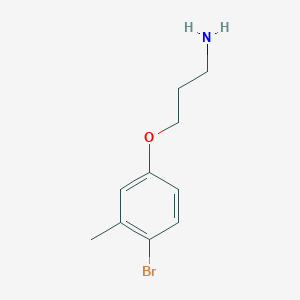
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 4,4-dimethyl-oxazolidin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction, where a suitable halogenating agent such as thionyl chloride or phosphorus trichloride is used.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Involves the sequential addition of reactants in a controlled environment, followed by purification and isolation of the product.
Continuous Processing: Involves the continuous flow of reactants through a reactor, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone moiety can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Typical conditions involve the use of acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. Typical conditions involve the use of inert solvents and low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups such as amines, alcohols, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols, alkanes, or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering or blocking signaling pathways.
Nucleic Acid Interaction: The compound may interact with DNA or RNA, affecting gene expression or replication processes.
Comparison with Similar Compounds
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-butanone: Similar structure but with a butanone moiety instead of an ethanone moiety.
2-Chloro-1-(4,4-dimethyl-oxazolidin-3-yl)-pentanone: Similar structure but with a pentanone moiety instead of an ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)4-11-5-9(7)6(10)3-8/h3-5H2,1-2H3 |
InChI Key |
DAEVZZCTWYBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)



![6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067798.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)



![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)


